4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide
Description
Properties
IUPAC Name |
4-[[N-(benzenesulfonyl)-4-methoxyanilino]methyl]-N-[(2-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5S/c1-35-26-18-16-25(17-19-26)31(37(33,34)27-9-4-3-5-10-27)21-22-12-14-23(15-13-22)29(32)30-20-24-8-6-7-11-28(24)36-2/h3-19H,20-21H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPAGDURVKPWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359774 | |
| Record name | 4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5861-83-6 | |
| Record name | 4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of benzenesulfonyl chloride with 4-methoxyaniline to form the benzenesulfonyl derivative. This intermediate is then reacted with formaldehyde and 2-methoxybenzylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells . The compound may also interact with other molecular pathways, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzamide Derivatives
- 4-Chloro-N-(2-methoxyphenyl)benzamide (): This simpler benzamide derivative lacks the sulfonamide moiety but shares the N-(2-methoxyphenyl)methyl group. The 4-chloro substituent introduces electron-withdrawing effects, contrasting with the target compound’s 4-methoxyphenyl group, which is electron-donating. Such differences influence solubility and receptor binding .
- N-Benzimidazol-1-yl methyl-benzamide derivatives (): These compounds replace the sulfonamide group with benzimidazole rings, demonstrating significant anti-inflammatory activity. This highlights how nitrogen-heterocyclic substituents can enhance biological potency compared to sulfonamide-based structures .
Sulfonamide-Containing Analogues
- N-(4-Methoxyphenyl)benzenesulfonamide (): A simpler sulfonamide with a single 4-methoxyphenyl group.
- 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (): This compound features a sulfamoyl group and a thiazole ring, diverging from the target’s benzenesulfonyl and methoxyphenyl groups. The thiazole moiety may enhance metabolic stability, whereas the target’s methoxy groups could improve solubility .
Physicochemical and Crystallographic Data
Structural Parameters
- Target Compound : Hypothetical bond lengths for the benzenesulfonyl group (C–S: ~1.76 Å) and benzamide carbonyl (C=O: ~1.21 Å) align with sulfonamide-benzamide hybrids .
- 4-Chloro-N-(2-methoxyphenyl)benzamide (): Crystallographic data reveal a planar benzamide core (torsion angle: 178.5°) and Cl···O interactions (3.02 Å), enhancing crystal packing stability .
Solubility and Stability
Biological Activity
The compound 4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide is a member of the benzamide class, which has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antiviral properties and interactions with various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate amines and sulfonyl chlorides, leading to the formation of the benzamide structure. The detailed synthetic routes often include multiple steps to ensure the correct functional groups are introduced at specific positions on the aromatic rings.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of approximately 350.43 g/mol. The key structural features include:
- Aromatic Rings : The presence of methoxy substituents enhances lipophilicity.
- Sulfonamide Group : This moiety is crucial for biological activity, particularly in drug interactions.
- Amide Linkage : This contributes to the stability and reactivity of the molecule.
Antiviral Properties
Research has indicated that compounds structurally related to this compound exhibit significant antiviral activity. For instance, derivatives of benzamides have been shown to inhibit viruses such as Hepatitis B (HBV) and HIV. The mechanism often involves increasing intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication.
| Compound | Virus Target | Mechanism of Action | EC50 (μM) |
|---|---|---|---|
| IMB-0523 | HBV | Increases A3G levels | < 10 |
| CBS1118 | EBOV | Inhibits viral entry | < 10 |
Table 1: Summary of Antiviral Activity for Related Compounds
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For example:
- Substituents on Aromatic Rings : Methoxy groups enhance bioavailability.
- Positioning of Functional Groups : The orientation of sulfonamide and amide groups affects binding affinity to viral proteins.
Case Studies
- Inhibition of Filovirus Entry : A study demonstrated that certain aminomethylbenzamides effectively inhibited the entry of Ebola virus (EBOV) and Marburg virus (MARV). The compound CBS1118, closely related to our target compound, showed excellent potency with an EC50 value below 10 μM against both viruses .
- Antiviral Screening Against HBV : In vitro studies on various benzamide derivatives revealed that modifications could lead to compounds with strong anti-HBV activity. For instance, a derivative similar to the target compound was found to inhibit HBV replication effectively in HepG2 cells .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction parameters influence yield and purity?
Answer: The synthesis involves sequential sulfonamide formation and N-alkylation. Key steps include:
- Sulfonamide Coupling: React benzenesulfonyl chloride with 4-methoxyaniline in dichloromethane (DCM) at 0–5°C with triethylamine as a base (yield: 70–75%) .
- N-Alkylation: Use bromomethyl benzamide derivatives in dimethylformamide (DMF) with potassium carbonate (60°C, 12 h). Maintain a 1:1.2 molar ratio of intermediate to alkylating agent. Critical parameters include temperature control (<5°C for sulfonylation to prevent di-substitution) and solvent choice (DMF enhances nucleophilicity). Typical post-purification yields: 45–65% .
Q. Which spectroscopic techniques confirm the compound’s structure, and what key signatures should be prioritized?
Answer: Use a multi-technique approach:
- ¹H/¹³C NMR: Methoxy singlets (δ 3.7–3.8 ppm), aromatic protons (δ 7.2–8.1 ppm), and amide NH (δ 5.1 ppm). Carbonyl (δ 165–170 ppm) and sulfonamide (δ 125–135 ppm) carbons in ¹³C NMR .
- FT-IR: Amide C=O stretch (1670 cm⁻¹) and sulfonyl S=O vibrations (1150–1300 cm⁻¹).
- HRMS: Match [M+H]+ to theoretical mass within 5 ppm .
Advanced Research Questions
Q. How can coupling efficiency between benzenesulfonyl and methoxyphenyl groups be optimized to minimize di-substitution?
Answer: Strategies include:
- Slow Addition: Use a syringe pump (2 h) for sulfonyl chloride addition to reduce excess reagent .
- Scavenger Resins: Polymer-bound dimethylaminopyridine traps residual chloride.
- Catalysis: Tert-butylammonium bromide as a phase-transfer catalyst improves mono-substitution to 89% .
- Chromatography: Temperature-gradient C18 column (35–55°C) separates byproducts .
Q. What computational models predict binding modes with enzyme targets, and how are they validated?
Answer:
- Docking/MD Simulations: AutoDock Vina for docking; AMBER for 100 ns molecular dynamics in explicit solvent.
- Validation:
Q. How should contradictory biological activity data across assays be resolved?
Answer: Standardize protocols with:
- Stability Controls: HPLC pre-/post-assay to check degradation.
- Cellular Uptake Normalization: BODIPY-labeled analogs quantify intracellular concentration.
- Orthogonal Assays: Combine fluorescence polarization and thermal shift assays.
- Buffer Additives: 0.01% ascorbic acid prevents oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
